molecular formula C28H25ClN4O3S B1230592 2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide

2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide

Cat. No. B1230592
M. Wt: 533 g/mol
InChI Key: HSFIJDNIFROEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide is a member of quinolines.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and characterization of related thienoquinolines and quinoline derivatives have been explored, highlighting methodologies for creating complex heterocyclic structures. These processes involve the formation of novel heterocyclic thiophene- and pyridine-based compounds through various chemical reactions, showcasing the compound's versatility in synthetic chemistry (Awad, Abdel-rahman, & Bakhite, 1991).

Antiviral Activity

  • Studies on the antiviral activity of quinoline derivatives have indicated promising results. Specifically, derivatives of 2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide have been synthesized and tested for their efficacy against various viral strains. These studies suggest the potential of these compounds as antiviral agents, emphasizing the need for further research to explore their full therapeutic potential (Demchenko et al., 2019).

Optical and Structural Studies

  • The optical and structural properties of related quinoline derivatives have been analyzed, with findings indicating that such compounds exhibit specific optical characteristics that could be useful in materials science. For instance, the study of thin films made from quinoline derivatives has revealed information about their electron transition types and optical energy gaps, suggesting applications in optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antimicrobial Properties

  • Research into the antimicrobial properties of quinoline and its derivatives has demonstrated that certain compounds show significant activity against a variety of bacterial and fungal strains. This highlights the potential for these compounds to be developed into new antimicrobial agents, which could be particularly valuable given the rising concern over antibiotic resistance (Arsanious et al., 2019).

properties

Product Name

2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide

Molecular Formula

C28H25ClN4O3S

Molecular Weight

533 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C28H25ClN4O3S/c29-24-13-5-3-12-22(24)26-18-23(21-11-4-6-14-25(21)32-26)28(34)31-19-9-8-10-20(17-19)37(35,36)33-27-15-2-1-7-16-30-27/h3-6,8-14,17-18H,1-2,7,15-16H2,(H,30,33)(H,31,34)

InChI Key

HSFIJDNIFROEOJ-UHFFFAOYSA-N

SMILES

C1CCC(=NCC1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl

Canonical SMILES

C1CCC(=NCC1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide
Reactant of Route 4
2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide
Reactant of Route 5
2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide
Reactant of Route 6
2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide

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